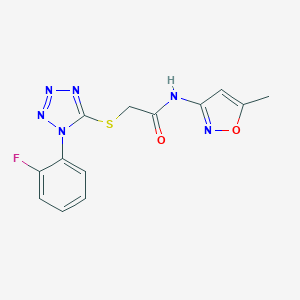

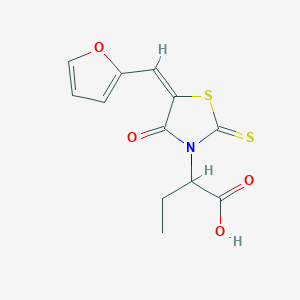

7-hydroxy-2-oxo-N-(propan-2-yl)-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-hydroxy-2-oxo-N-(propan-2-yl)-2H-chromene-3-carboxamide, also known as LY294002, is a synthetic small molecule inhibitor of phosphoinositide 3-kinase (PI3K). PI3K is an important signaling enzyme that regulates cellular processes such as cell growth, proliferation, and survival. The inhibition of PI3K by LY294002 has been widely studied in various scientific research applications.

Méthode De Synthèse Détaillée

Design of the Synthesis Pathway

The synthesis of 7-hydroxy-2-oxo-N-(propan-2-yl)-2H-chromene-3-carboxamide can be achieved through a multi-step reaction pathway starting from commercially available starting materials.

Starting Materials

2-hydroxyacetophenone, isopropylamine, acetic anhydride, sodium acetate, chromone

Reaction

Step 1: Acetylation of 2-hydroxyacetophenone with acetic anhydride in the presence of sodium acetate to obtain 2-acetoxyacetophenone., Step 2: Condensation of 2-acetoxyacetophenone with chromone in the presence of piperidine to form 3-(2-acetoxyphenyl)-4-chromanone., Step 3: Reduction of 3-(2-acetoxyphenyl)-4-chromanone with sodium borohydride to obtain 3-(2-hydroxyphenyl)-4-chromanone., Step 4: Reaction of 3-(2-hydroxyphenyl)-4-chromanone with isopropylamine in the presence of acetic acid to form 7-hydroxy-2-oxo-N-(propan-2-yl)-2H-chromene-3-carboxamide.

Mécanisme D'action

7-hydroxy-2-oxo-N-(propan-2-yl)-2H-chromene-3-carboxamide inhibits PI3K by binding to the ATP-binding site of the enzyme, thereby preventing its activation. This leads to a decrease in the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a signaling molecule that activates downstream signaling pathways such as Akt and mTOR. The inhibition of these pathways leads to a decrease in cell growth, proliferation, and survival.

Effets Biochimiques Et Physiologiques

7-hydroxy-2-oxo-N-(propan-2-yl)-2H-chromene-3-carboxamide has been shown to have a variety of biochemical and physiological effects. In cell culture experiments, 7-hydroxy-2-oxo-N-(propan-2-yl)-2H-chromene-3-carboxamide has been shown to induce apoptosis, inhibit cell proliferation, and decrease the expression of pro-survival proteins such as Bcl-2. In animal models, 7-hydroxy-2-oxo-N-(propan-2-yl)-2H-chromene-3-carboxamide has been shown to inhibit tumor growth and metastasis, and to increase the efficacy of chemotherapy and radiation therapy.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 7-hydroxy-2-oxo-N-(propan-2-yl)-2H-chromene-3-carboxamide is its specificity for PI3K inhibition, which allows for the study of the effects of PI3K signaling in isolation. However, 7-hydroxy-2-oxo-N-(propan-2-yl)-2H-chromene-3-carboxamide has also been shown to have off-target effects on other enzymes, such as mTOR and DNA-PK, which may complicate the interpretation of experimental results. Additionally, 7-hydroxy-2-oxo-N-(propan-2-yl)-2H-chromene-3-carboxamide has limited solubility in aqueous solutions, which may make it difficult to use in certain experimental setups.

Orientations Futures

There are many potential future directions for the study of 7-hydroxy-2-oxo-N-(propan-2-yl)-2H-chromene-3-carboxamide and PI3K signaling. One area of interest is the development of more specific PI3K inhibitors that do not have off-target effects. Another area of interest is the investigation of the role of PI3K signaling in specific disease states, such as cancer and diabetes. Additionally, the use of 7-hydroxy-2-oxo-N-(propan-2-yl)-2H-chromene-3-carboxamide in combination with other therapies, such as immunotherapy, may lead to improved treatment outcomes.

Applications De Recherche Scientifique

7-hydroxy-2-oxo-N-(propan-2-yl)-2H-chromene-3-carboxamide has been extensively used in scientific research to study the role of PI3K signaling in various biological processes. It has been used in cell culture experiments to investigate the effects of PI3K inhibition on cell growth, differentiation, and apoptosis. 7-hydroxy-2-oxo-N-(propan-2-yl)-2H-chromene-3-carboxamide has also been used in animal models to study the effects of PI3K inhibition on tumor growth and metastasis.

Propriétés

IUPAC Name |

7-hydroxy-2-oxo-N-propan-2-ylchromene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-7(2)14-12(16)10-5-8-3-4-9(15)6-11(8)18-13(10)17/h3-7,15H,1-2H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPIYMRXOOAIJKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC2=C(C=C(C=C2)O)OC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-hydroxy-2-oxo-N-(propan-2-yl)-2H-chromene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{(5Z)-4-oxo-2-thioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B363445.png)

![5-[4-(Allyloxy)benzylidene]-3-[3-(4-morpholinyl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B363447.png)

![(2E)-3-[4-(difluoromethoxy)-3-ethoxyphenyl]acrylic acid](/img/structure/B363453.png)

![2-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B363456.png)

![3-(2-hydroxyphenyl)-N-(3-{[(2-methoxyethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B363471.png)

![1-[4-(Allyloxy)phenyl]-2-(4-pyridinylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B363473.png)

![3-(2-Hydroxyphenyl)-N-[3-(oxolan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B363475.png)

![4-[1-(2-bromo-2-propenyl)-1H-benzimidazol-2-yl]-1-(3-methylphenyl)-2-pyrrolidinone](/img/structure/B363477.png)